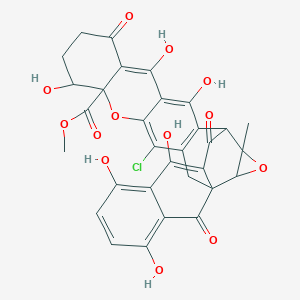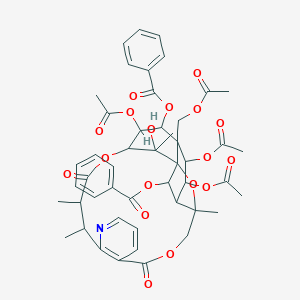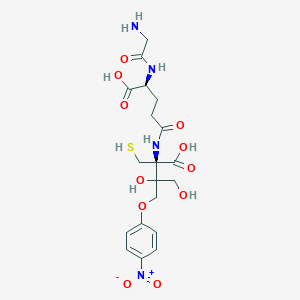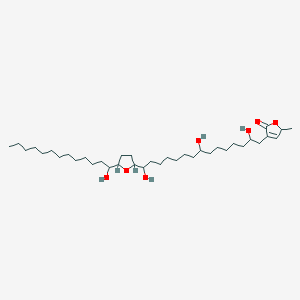
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate (ECGP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECGP belongs to the family of guanidino compounds, which are known to play essential roles in various physiological processes, including energy metabolism, protein synthesis, and neurotransmitter regulation.
Mécanisme D'action
The mechanism of action of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate is not fully understood. However, it is believed to act by regulating the activity of enzymes involved in energy metabolism, such as creatine kinase and adenylate kinase. 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate may also act as an antioxidant and protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have various biochemical and physiological effects. It has been found to improve glucose metabolism, increase insulin sensitivity, and reduce oxidative stress in animal models of diabetes. In cancer, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various biochemical and physiological assays. However, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has some limitations, including its low solubility in water and limited bioavailability in vivo.
Orientations Futures
There are several future directions for research on 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. Another area of interest is the investigation of the molecular mechanisms underlying the therapeutic effects of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. Additionally, further studies are needed to evaluate the safety and efficacy of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate in human clinical trials.
Conclusion:
In conclusion, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate is a promising chemical compound with potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. Its synthesis method is relatively simple, and its effects can be easily measured using various biochemical and physiological assays. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate involves the reaction of 4-mercaptobutyric acid with ethyl chloroformate to form 4-ethoxycarbonylthio-butanoic acid. This intermediate is then reacted with guanidine hydrochloride to form 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate. The final product is obtained by treating 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate with phosphorus oxychloride, which converts it into the phosphate salt form.
Applications De Recherche Scientifique
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. In diabetes, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to improve glucose metabolism and insulin sensitivity in animal models. In cancer, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, 4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propriétés
Numéro CAS |
137718-15-1 |
|---|---|
Nom du produit |
4-Ethoxycarbamoylthio-6-guanidinocaproate phosphate |
Formule moléculaire |
C10H22N4O8PS- |
Poids moléculaire |
389.35 g/mol |
Nom IUPAC |
6-(diaminomethylideneamino)-4-(ethoxycarbamoylsulfanyl)hexanoate;phosphoric acid |
InChI |
InChI=1S/C10H20N4O4S.H3O4P/c1-2-18-14-10(17)19-7(3-4-8(15)16)5-6-13-9(11)12;1-5(2,3)4/h7H,2-6H2,1H3,(H,14,17)(H,15,16)(H4,11,12,13);(H3,1,2,3,4)/p-1 |
Clé InChI |
IELFKSRSUYKYJP-UHFFFAOYSA-M |
SMILES |
CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O |
SMILES canonique |
CCONC(=O)SC(CCC(=O)[O-])CCN=C(N)N.OP(=O)(O)O |
Synonymes |
4-ethoxycarbamoylthio-6-guanidinocaproate phosphate FOY 129 FOY-129 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)







![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)

![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)